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Abstract
DiFMDA (Difluoromethylenedioxyamphetamine) is a synthetic compound developed as a less

neurotoxic analog of 3,4-methylenedioxyamphetamine (MDA). This technical guide provides a

comprehensive overview of its chemical properties, the scientific rationale for its creation, and

its anticipated mechanism of action based on its structural relationship to the amphetamine

class of compounds. While detailed experimental data on DiFMDA is limited in publicly

accessible literature, this document consolidates the available information, including its

synthesis, and provides generalized experimental workflows and proposed signaling pathways

relevant to its compound class.

Chemical Identity and Properties
DiFMDA is a substituted derivative of MDA, characterized by the replacement of the two

hydrogen atoms on the methylenedioxy bridge with fluorine atoms. This modification is

intended to increase the metabolic stability of the molecule.

Full Chemical Name: 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)propan-2-amine[1]

Synonyms:

Difluoromethylenedioxyamphetamine[1][2]
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DFMDA[2]

(2S)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)propan-2-amine[3]

DiFMDA[1][2]

Chemical and Physical Properties
Property Value Source

IUPAC Name

1-(2,2-Difluoro-1,3-

benzodioxol-5-yl)propan-2-

amine

[1]

CAS Number 910393-51-0 [1]

Molecular Formula C₁₀H₁₁F₂NO₂ [1]

Molar Mass 215.200 g·mol⁻¹ [1]

Rationale for Development and Anticipated
Pharmacological Profile
DiFMDA was synthesized by Daniel Trachsel and colleagues as part of an effort to create a

less harmful substitute for entactogenic drugs like MDMA.[2] A primary metabolic pathway for

compounds like MDA and MDMA involves the breakdown of the methylenedioxy ring, which

can lead to the formation of neurotoxic metabolites such as alpha-methyldopamine.[2] It was

hypothesized that the difluoromethylenedioxy structure of DiFMDA would exhibit greater

metabolic stability, thereby reducing the formation of these toxic byproducts.[2]

Preliminary in vitro binding studies have suggested that DiFMDA possesses an affinity for the

serotonin transporter (SERT) that is intermediate between that of MDA and MDMA.[2]

However, comprehensive pharmacological and toxicological data for DiFMDA are not readily

available in the published literature. It is important to note that these compounds have not yet

been tested in animals to confirm pharmacological activity similar to their non-fluorinated parent

compounds.[2]
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A method for the synthesis of DiFMDA has been described. The general scheme involves the

following key transformations:

Step 1: Synthesis of 1-(2,2-difluorobenzo[1][3]dioxol-5-yl)propan-2-one: This intermediate is

synthesized from 5-bromo-2,2-difluorobenzodioxole and acetylacetone in the presence of a

copper(I) iodide catalyst.

Step 2: Reductive Amination: The ketone intermediate undergoes reductive amination with

methylamine and a reducing agent, such as sodium borohydride, to yield the final product,

DiFMDA.

It is important to note that the synthesis of such compounds should only be performed by

qualified professionals in a controlled laboratory setting, adhering to all relevant safety and

legal regulations.

Proposed Mechanism of Action
Based on its structural similarity to MDA and MDMA, DiFMDA is expected to act as a

monoamine releasing agent and reuptake inhibitor. The primary targets are anticipated to be

the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.

The proposed mechanism involves DiFMDA binding to these transporters and promoting the

reverse transport of monoamines from the presynaptic neuron into the synaptic cleft. This leads

to an increase in the extracellular concentrations of serotonin, dopamine, and norepinephrine,

which are responsible for the psychoactive effects of this class of drugs.

Proposed Signaling Pathway for Amphetamine Analogs
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Caption: Proposed mechanism of DiFMDA and related amphetamine analogs.

Experimental Protocols
Detailed experimental protocols for DiFMDA are not available in the public domain. However,

the following outlines a general methodology for a key experiment used to characterize

compounds of this class.

General Protocol: In Vitro Monoamine Transporter
Binding Assay
Objective: To determine the binding affinity (Ki) of DiFMDA for the serotonin (SERT), dopamine

(DAT), and norepinephrine (NET) transporters.

Materials:

Cell lines stably expressing human SERT, DAT, or NET.

Radioligands specific for each transporter (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for

DAT, [³H]nisoxetine for NET).

DiFMDA (test compound).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b15191437?utm_src=pdf-body-img
https://www.benchchem.com/product/b15191437?utm_src=pdf-body
https://www.benchchem.com/product/b15191437?utm_src=pdf-body
https://www.benchchem.com/product/b15191437?utm_src=pdf-body
https://www.benchchem.com/product/b15191437?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15191437?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Non-labeled competing ligands for determination of non-specific binding (e.g., fluoxetine for

SERT, cocaine for DAT, desipramine for NET).

Assay buffer (e.g., Tris-HCl buffer with appropriate salts).

96-well microplates.

Scintillation vials and scintillation fluid.

Liquid scintillation counter.

Cell harvester.

Procedure:

Cell Membrane Preparation: Culture the specific transporter-expressing cells and harvest

them. Prepare cell membrane homogenates through centrifugation and resuspend in assay

buffer.

Binding Assay:

In a 96-well plate, add the cell membrane preparation, the specific radioligand, and

varying concentrations of DiFMDA.

For total binding wells, add only the membrane and radioligand.

For non-specific binding wells, add the membrane, radioligand, and a high concentration

of the non-labeled competing ligand.

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for

a set period to allow binding to reach equilibrium.

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell

harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the

radioactivity using a liquid scintillation counter.
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Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the logarithm of the DiFMDA concentration.

Determine the IC₅₀ value (the concentration of DiFMDA that inhibits 50% of specific

radioligand binding) from the resulting sigmoidal curve.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: In Vitro Transporter Binding
Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15191437?utm_src=pdf-body-img
https://www.benchchem.com/product/b15191437?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15191437?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. chemicalroute.com [chemicalroute.com]

2. DFMDA - Wikipedia [en.wikipedia.org]

3. Differential roles of phase I and phase II enzymes in 3,4-methylendioxymethamphetamine-
induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [DiFMDA: A Technical Guide to a Novel Psychoactive
Compound]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15191437#full-chemical-name-and-synonyms-for-
difmda]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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